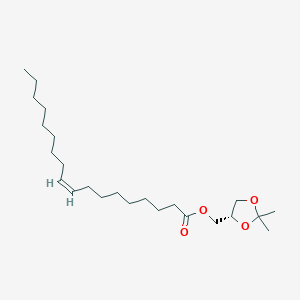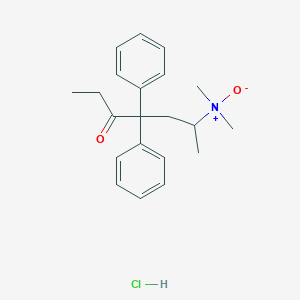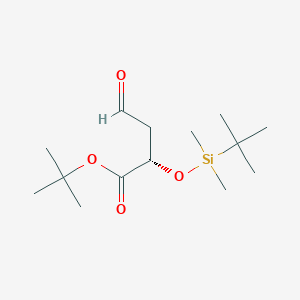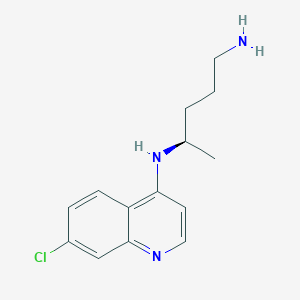
N-Bidesethylchloroquine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bidesethylchloroquine is a derivative of chloroquine, a well-known antimalarial drug. The compound has the molecular formula C14H18ClN3 and a molecular weight of 263.77 g/mol . It is structurally characterized by the presence of a quinoline ring system, which is a common feature in many antimalarial drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Bidesethylchloroquine typically involves the N-dealkylation of chloroquine. This process can be catalyzed by enzymes such as CYP3A4 , which facilitates the removal of ethyl groups from chloroquine . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the selective removal of the ethyl groups without affecting the quinoline ring system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors where chloroquine is subjected to enzymatic N-dealkylation. The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-Bidesethylchloroquine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
N-Bidesethylchloroquine has several scientific research applications:
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Mecanismo De Acción
The mechanism of action of N-Bidesethylchloroquine involves its interaction with cellular components. It is known to inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin. This leads to the accumulation of toxic heme, which kills the parasite . The compound also affects lysosomal activity and autophagy in cells, making it a potential candidate for treating various diseases .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: The parent compound from which N-Bidesethylchloroquine is derived.
Hydroxychloroquine: Another derivative of chloroquine with similar pharmacological properties.
Desethylchloroquine: A metabolite of chloroquine with one ethyl group removed.
Uniqueness
This compound is unique due to its specific structural modifications, which can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives . This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
137433-27-3 |
|---|---|
Fórmula molecular |
C14H18ClN3 |
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
(4R)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/t10-/m1/s1 |
Clave InChI |
GYEDIFVVTRKXHP-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |
SMILES canónico |
CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


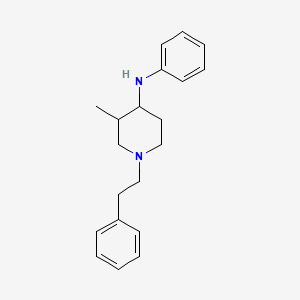
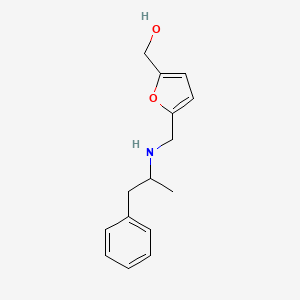
![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)
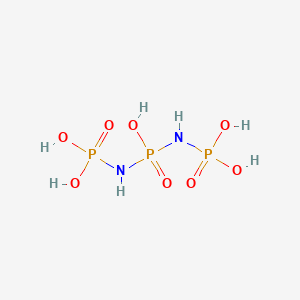

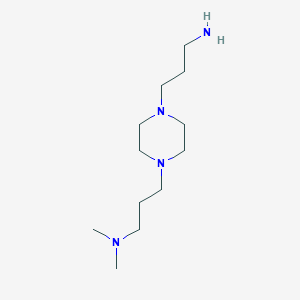
![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)
